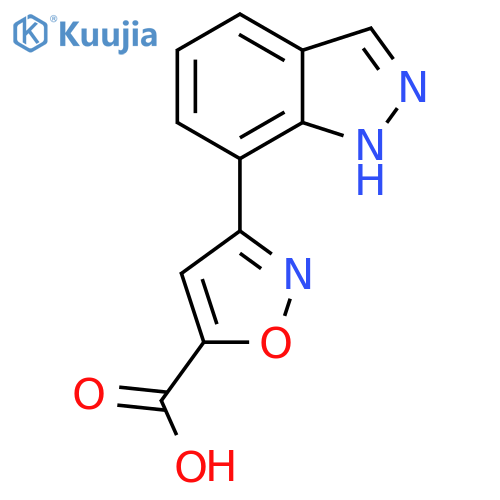

Cas no 1892277-70-1 (3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid)

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid

- 1892277-70-1

- EN300-1728979

-

- インチ: 1S/C11H7N3O3/c15-11(16)9-4-8(14-17-9)7-3-1-2-6-5-12-13-10(6)7/h1-5H,(H,12,13)(H,15,16)

- InChIKey: VWVZSJXKKQLDIV-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)=CC(C2C=CC=C3C=NNC=23)=N1

計算された属性

- せいみつぶんしりょう: 229.04874109g/mol

- どういたいしつりょう: 229.04874109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 92Ų

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728979-2.5g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 2.5g |

$2100.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-0.1g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-0.5g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 0.5g |

$1027.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-0.05g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-0.25g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-10g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 10g |

$4606.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-1g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1728979-5.0g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1728979-10.0g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1728979-1.0g |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid |

1892277-70-1 | 1g |

$1070.0 | 2023-06-04 |

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

6. Back matter

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acidに関する追加情報

Introduction to 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 1892277-70-1)

3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 1892277-70-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The integration of an oxazole ring further enhances its pharmacological profile, making it a promising candidate for drug development.

The chemical structure of 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid consists of a central indazole moiety linked to an oxazole ring through a carbon-carbon bond. The carboxylic acid group at the 5-position of the oxazole ring imparts additional functional versatility, enabling the compound to participate in various chemical reactions and biological interactions. This structural arrangement provides a robust foundation for exploring its potential as a therapeutic agent.

Recent studies have highlighted the multifaceted biological activities of 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid has shown promising antitumor activity. Preclinical studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

The neuroprotective properties of 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid have also been investigated. Research has shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are thought to be mediated by its ability to scavenge free radicals and inhibit the activation of microglia, thereby reducing neuroinflammation.

The pharmacokinetic profile of 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid is another important aspect that has been studied extensively. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration in therapeutic settings.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid. Early-phase clinical trials have shown promising results in terms of safety and tolerability. Ongoing studies aim to explore its efficacy in treating specific diseases such as inflammatory disorders and cancer.

In conclusion, 3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 1892277-70-1) represents a promising lead compound with a wide range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further drug development. Continued research and clinical evaluation will likely uncover additional therapeutic applications and optimize its use in medical practice.

1892277-70-1 (3-(1H-indazol-7-yl)-1,2-oxazole-5-carboxylic acid) 関連製品

- 464196-98-3((2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide)

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)

- 205533-81-9(Fenfangjine G)

- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)

- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)